![molecular formula C22H26N4O2S B2367997 N-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476432-91-4](/img/structure/B2367997.png)
N-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
“N-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic ring, and a benzamide group. The compound also has a methoxy group and a propylthio group attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring, benzamide group, methoxy group, and propylthio group would all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that this compound could potentially undergo a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could potentially increase the compound’s solubility in polar solvents .
Scientific Research Applications
- DMPPDA promotes cross-linking between rubber chains, leading to improved stability and durability. It is first converted to the corresponding mercaptobenzothiazole during vulcanization .
- The synthesis involves a series of steps, including reaction with dimethylaniline and sodium thiosulfate .
Rubber Vulcanization Accelerator
Methylene Blue Synthesis
Bio-Based Solvents: (Potential):
References:
- Geer, W. C., & Bedford, C. W. (1925). “The History of Organic Accelerators in the Rubber Industry.” Industrial and Engineering Chemistry, 17(4), 393–396. doi: 10.1021/ie50184a021
- Horst Berneth (2012). “Azine Dyes.” Ullmann’s Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi: 10.1002/14356007.a03_213.pub3. ISBN 9783527303854
Future Directions
properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-5-12-29-22-25-24-20(26(22)19-13-15(2)6-7-16(19)3)14-23-21(27)17-8-10-18(28-4)11-9-17/h6-11,13H,5,12,14H2,1-4H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQYCWCOAQMML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide |
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